3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound that features a biphenyl group linked through an ethoxy chain to an imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-2-ol with ethylene oxide to form 2-(2-biphenylyloxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 2-[2-(2-biphenylyloxy)ethoxy]ethanol. The final step involves the cyclization of this intermediate with 5,5-dimethylhydantoin under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The imidazolidinedione core can be reduced to form imidazolidine derivatives.
Substitution: The ethoxy chains can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The imidazolidinedione core can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-biphenylyloxy)ethoxy)ethanol
- 5,5-dimethylhydantoin
- 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is unique due to its combination of a biphenyl group and an imidazolidinedione core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,5-dimethyl-3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)19(24)23(20(25)22-21)12-13-26-14-15-27-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUMOWPQDTXVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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